The synthesis of 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride typically involves multiple steps that may include:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride can be represented in various formats:
C(CN)C1=NNC(=N1)C2=C(NC(=O)N2)CCO
XGZJZCZZQFZQHY-UHFFFAOYSA-N
The compound features a triazole ring fused to an oxazine structure with an ethylamine side chain. The presence of chlorine in the dihydrochloride form indicates that it exists as a salt.
The compound's reactivity can be characterized by its ability to undergo several chemical reactions:
These reactions highlight the compound's potential as a versatile building block in organic synthesis.
The mechanism of action for 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride is primarily studied in pharmacological contexts where it may exhibit activity against specific biological targets.
Data supporting these mechanisms often derive from biological assays and computational modeling studies.
The physical and chemical properties of 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride include:
Relevant data are essential for handling and storage considerations.
The applications of 2-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride are primarily found in scientific research:
This compound's unique properties continue to make it relevant in ongoing research across multiple scientific disciplines.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8